Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
Description
Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound characterized by a bicyclic framework comprising a fused cyclohexane-pyrrolidine system. The molecule features a benzyl carbamate group at the 8-position and an amino substituent at the 2-position. Such spirocyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets. These compounds are typically synthesized as intermediates for drug discovery, leveraging their sp3-rich architecture to modulate pharmacokinetic properties.
Structure
3D Structure
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c18-15-6-7-17(12-15)8-10-19(11-9-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,15H,6-13,18H2 |
InChI Key |
IIDFIBUWLMWZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of 8-azaspiro[4.5]decane-8-carboxylic acid with benzylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives or amides.
Scientific Research Applications
Synthesis and Chemical Properties
Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate can be synthesized through various chemical routes. One notable method involves the use of a spirocyclic diene reacted with specific nitroso reagents to yield the desired spirocycloadducts, which serve as intermediates for further modifications . The compound has a molecular formula of and a molar mass of 288.38 g/mol .
Antidepressant Properties
Research indicates that compounds similar to this compound exhibit antidepressant activity through modulation of neurotransmitter systems. For instance, studies on related spirocyclic compounds have shown their ability to act as selective sigma receptor agonists, which are implicated in mood regulation and anxiety disorders .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Neurological Disorders
This compound is being explored for its potential in treating neurological disorders such as depression and anxiety due to its interaction with sigma receptors and other neurotransmitter systems .
Pain Management
The analgesic properties of related compounds suggest that this compound may be beneficial in pain management therapies. Its ability to modulate pain pathways could lead to the development of new analgesics with reduced side effects compared to traditional opioids.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Amino vs.
- Carboxylate Protecting Groups: Benzyl esters (target compound and ) are often cleaved under hydrogenolytic conditions, whereas tert-butyl esters (e.g., ) require acidic conditions, impacting synthetic utility.
- Heteroatom Variations : The 8-azaspiro system (common in all analogs) contrasts with 7-azaspiro derivatives (e.g., compounds 16a/b in ), where the nitrogen position alters ring strain and solubility.
Biological Activity
Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS Number: 1823270-06-9) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 288.38 g/mol
- Structure : The compound features a spirocyclic framework that enhances its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit various protein kinases, which play crucial roles in cell signaling and proliferation. Such inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Study : A study demonstrated that derivatives of this compound effectively inhibited the growth of cancer cell lines by targeting specific kinases involved in tumorigenesis. The compound's unique structure allows it to bind effectively to ATP-binding sites, making it a valuable candidate for further drug development .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, although detailed mechanisms remain to be elucidated.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
- Protein Kinase Inhibition : The compound competes with ATP for binding at kinase active sites, disrupting phosphorylation processes critical for cell signaling.
- Modulation of Transcription Factors : It may influence the activity of transcription factors such as AP-1, which regulates genes involved in cell proliferation and survival .
Synthesis
The synthesis of this compound typically involves the reaction between 8-azaspiro[4.5]decane-8-carboxylic acid and benzylamine, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions .
Research Findings
Q & A
Q. Critical Parameters :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
- Catalysts : Ceric ammonium nitrate (CAN) improves yields in oxidative steps but requires careful handling due to moisture sensitivity .
- Purity Control : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) are standard for >95% purity .
Basic: What spectroscopic and analytical methods confirm the structural identity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 275.35 for C₁₆H₂₁NO₃) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 69.79%, H 7.68%, N 5.09%) .
Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities, requiring chiral HPLC or X-ray crystallography for resolution .
Advanced: How can structure-activity relationship (SAR) studies guide pharmacological applications?
Methodological Answer:
SAR studies focus on modifying substituents to enhance target affinity or reduce off-target effects:
- Amino Group Modifications : Replacement with bulkier groups (e.g., tert-butyl) increases lipophilicity, potentially improving blood-brain barrier penetration .
- Spirocyclic Core Adjustments : Introducing electron-withdrawing groups (e.g., fluorine) alters electronic density, affecting receptor binding .
Q. Example SAR Table :
Experimental Design : Use in vitro assays (e.g., radioligand binding for σ1/σ2 receptors) paired with molecular docking simulations to predict interactions .
Advanced: How should researchers address stability and degradation under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxylate) indicate susceptibility to moisture .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; use amber vials if degradation exceeds 5% .
- pH-Dependent Stability : Test in buffers (pH 1–13) at 37°C. Amide bonds in the spiro core are prone to hydrolysis at pH < 3 or >10, necessitating formulation adjustments .
Q. Mitigation Strategies :
- Lyophilization : For long-term storage (-20°C, desiccated) .
- Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to stabilize labile groups .
Advanced: How can contradictory data in pharmacological studies be resolved?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Resolution strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., cAMP vs. calcium flux assays for GPCR activity) .
- Selectivity Profiling : Screen against related targets (e.g., σ1 vs. σ2 receptors) using knockout cell lines or competitive binding assays .
- Mechanistic Studies : Use techniques like patch-clamp electrophysiology or fluorescence resonance energy transfer (FRET) to validate target engagement .
Case Study : Discrepancies in σ receptor affinity may stem from divergent radioligands (e.g., [³H]DTG vs. [³H]pentazocine). Normalize data using reference compounds and validate with orthogonal methods .
Basic: What are the recommended protocols for purity analysis and quantification?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min), UV detection at 254 nm .
- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions (e.g., precursor ion m/z 275.35 → product ion m/z 154.2) .
- Karl Fischer Titration : Determine water content (<0.5% w/w) for hygroscopic batches .
Data Interpretation : Peaks eluting at 8–10 min typically correspond to des-benzyl byproducts; integrate and report area percentages .
Advanced: What computational methods support the design of derivatives with improved properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the spirocyclic core in lipid bilayers to optimize bioavailability .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and metabolic susceptibility .
- QSAR Models : Train models using datasets of spiro compounds’ logP, polar surface area, and IC₅₀ values to prioritize synthetic targets .
Validation : Cross-check computational predictions with experimental solubility (shake-flask method) and permeability (Caco-2 cell assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
